What is the exact mass and molecular weight of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
What is the exact mass and molecular weight of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
An In-Depth Technical Guide to the Physicochemical and Analytical Characterization of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate, a molecule belonging to the carbamate class, represents a structure with potential pharmacological relevance due to its substituted phenethylamine backbone. Carbamates are a significant functional group in medicinal chemistry and are found in numerous approved drugs.[1] The accurate determination of a compound's exact mass and molecular weight is the first and most critical step in its identification, serving as the foundation for all subsequent analytical and biological investigations. This guide provides a comprehensive overview of the core physicochemical properties of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate and details the state-of-the-art methodologies for its definitive characterization.
Compound Identification and Molecular Structure
The unambiguous identification of a molecule requires a clear understanding of its structure and elemental composition.
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Systematic Name: Carbamic acid, [2-(2-amino-4,5-dimethoxyphenyl)ethyl]-, methyl ester[2]
The molecular structure, as deduced from its systematic name, is presented below. This visual representation is fundamental for predicting chemical properties and designing analytical methods.
Caption: 2D structure of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate.
Core Physicochemical Properties
The distinction between molecular weight and exact mass is crucial for analytical scientists. Molecular weight is an average based on the natural abundance of isotopes, while exact mass is a calculated value using the mass of the most abundant isotope for each element. High-resolution mass spectrometry measures the latter, enabling the confirmation of elemental composition with high confidence.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O₄ | [2][3][4] |
| Molecular Weight | 254.28 g/mol | [2][3] |
| Exact Mass | 254.126657 u | [2] |
Methodologies for Structural Elucidation and Quantification
A multi-faceted analytical approach is required to confirm the identity, purity, and quantity of a compound like Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate. As a Senior Application Scientist, the rationale is not just to acquire data, but to build a self-validating analytical system.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
The primary and most definitive technique for confirming the elemental composition of a novel compound is HRMS (e.g., Orbitrap or TOF mass analyzers). The causality is simple: by measuring the mass of the molecule with high precision (typically to within 5 parts-per-million), we can computationally determine the unique combination of atoms that corresponds to that mass, thereby verifying the molecular formula.
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation and efficient ionization in positive ESI mode.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-Exactive™ or Synapt™ G2-Si.
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Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. This direct infusion method avoids chromatography, providing a clear spectrum of the analyte without confounding factors.
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MS Parameters (Positive ESI Mode):
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Ionization Mode: ESI+
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
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Mass Range: 50-500 m/z
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Resolution: >70,000 FWHM (Full Width at Half Maximum)
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Data Analysis: The acquired spectrum should show a prominent peak for the protonated molecule, [M+H]⁺. The measured m/z for this ion should be compared to the theoretical m/z for C₁₂H₁₉N₂O₄⁺ (255.13393). The mass error should be less than 5 ppm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity and Quantification
For analyzing the compound in complex matrices (e.g., biological fluids, reaction mixtures) or for assessing its purity, coupling liquid chromatography with tandem mass spectrometry is the gold standard. The chromatography step separates the target analyte from impurities and matrix components, while the tandem MS provides highly selective and sensitive detection.
Protocol: UPLC-MS/MS Analysis
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Sample Preparation: For a formulated product, perform a simple dilution. For biological samples, a protein precipitation or solid-phase extraction (SPE) would be necessary to remove interferences.[3]
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Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
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Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a logical starting point due to the compound's moderate polarity.
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: A typical gradient would start at 5% B, ramp up to 95% B to elute the compound, followed by a wash and re-equilibration.
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Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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MS/MS Detection (Multiple Reaction Monitoring - MRM):
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Precursor Ion: The protonated molecule, m/z 255.13.
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Product Ions: The compound would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. These would need to be determined experimentally, but likely fragments would arise from the loss of the carbamate group or cleavage of the ethyl chain. Two or three specific transitions would be monitored for confident identification and quantification.
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Experimental and Analytical Workflow
The logical flow from sample receipt to final data is crucial for reproducible and reliable results. The following diagram illustrates a typical workflow for the characterization and quantification of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate.
Caption: A typical analytical workflow for the characterization of the target compound.
Conclusion
The precise determination of the exact mass (254.126657 u) and molecular weight (254.28 g/mol ) of Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate provides the definitive foundation for its chemical identity. This guide has outlined the critical distinction between these values and presented robust, field-proven methodologies for their experimental verification. By employing a synergistic workflow of high-resolution mass spectrometry for formula confirmation and UPLC-MS/MS for purity analysis and quantification, researchers and drug development professionals can ensure the scientific integrity of their work and build a comprehensive, self-validating data package for this and other novel chemical entities.
References
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ChemDmart. (n.d.). Specification - Midodrine. Retrieved March 17, 2026, from [Link]
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PubChem. (n.d.). Methyl Carbamate. Retrieved March 17, 2026, from [Link]
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SpectraBase. (n.d.). Carbamic acid, [2-(2-amino-4,5-dimethoxyphenyl)ethyl]-, methyl ester. Retrieved March 17, 2026, from [Link]
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Abertay University. (2022, March 12). Pyrraline. Abertay AGEs Database. Retrieved March 17, 2026, from [Link]
